Comparative Physicochemical Profile: 5-Phenylmethoxy Indazole vs. Unsubstituted Core
The 5-phenylmethoxy substitution dramatically alters the physicochemical properties of the indazole-3-acetamide scaffold compared to the unsubstituted core (CAS 103755-46-0). The target compound possesses a molecular weight of 281.31 g/mol and a molecular formula of C16H15N3O2 . In contrast, the unsubstituted analog 2-(1H-indazol-3-yl)acetamide has a molecular weight of 175.19 g/mol and formula C9H9N3O, representing a 60% increase in molecular weight . This structural difference translates to an XLogP3 value of approximately 2.2 for the target compound, compared to an estimated XLogP of approximately 0.8 for the unsubstituted core, indicating significantly higher lipophilicity [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 281.31 g/mol; Formula: C16H15N3O2; XLogP3: ~2.2 |
| Comparator Or Baseline | 2-(1H-indazol-3-yl)acetamide (CAS 103755-46-0): MW: 175.19 g/mol; Formula: C9H9N3O; XLogP: ~0.8 |
| Quantified Difference | MW increase: 106.12 g/mol (+60.6%); XLogP increase: ~+1.4 units |
| Conditions | Calculated physicochemical properties based on molecular structure |
Why This Matters
This substantial difference in lipophilicity directly impacts solubility, membrane permeability, and pharmacokinetic behavior, making the target compound suitable for applications requiring higher logP, such as CNS penetration studies.
- [1] PubChem. 1H-Indazole-3-acetamide, 6-bromo- (CAS 1379311-94-0). Computed XLogP3-AA Property. View Source
